molecular formula C25H27N5O4 B459198 ethyl 6-amino-5,7,7-tricyano-8-(3-methoxy-4-propoxyphenyl)-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate CAS No. 494791-97-8

ethyl 6-amino-5,7,7-tricyano-8-(3-methoxy-4-propoxyphenyl)-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate

Cat. No.: B459198
CAS No.: 494791-97-8
M. Wt: 461.5g/mol
InChI Key: XBTMHDZBIOQLFU-AVKWCDSFSA-N
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Description

Ethyl (8S)-6-amino-5,7,7-tricyano-8-(3-methoxy-4-propoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5,7,7-tricyano-8-(3-methoxy-4-propoxyphenyl)-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate typically involves multi-step organic reactions. One common method includes the diastereoselective Pictet-Spengler cyclization to form tetrahydroisoquinoline derivatives . The reaction conditions often involve the use of alkyl bromides or chlorides in the presence of potassium carbonate and dimethylformamide, followed by refluxing for 18-20 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl (8S)-6-amino-5,7,7-tricyano-8-(3-methoxy-4-propoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl (8S)-6-amino-5,7,7-tricyano-8-(3-methoxy-4-propoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully understood, it is believed to interact with enzymes and receptors, influencing various biochemical pathways. This interaction can lead to changes in cellular functions, which are the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (8S)-6-amino-5,7,7-tricyano-8-(3-methoxy-4-propoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry

Properties

CAS No.

494791-97-8

Molecular Formula

C25H27N5O4

Molecular Weight

461.5g/mol

IUPAC Name

ethyl (8S)-6-amino-5,7,7-tricyano-8-(3-methoxy-4-propoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate

InChI

InChI=1S/C25H27N5O4/c1-4-10-34-20-7-6-16(11-21(20)32-3)22-19-13-30(24(31)33-5-2)9-8-17(19)18(12-26)23(29)25(22,14-27)15-28/h6-8,11,19,22H,4-5,9-10,13,29H2,1-3H3/t19?,22-/m1/s1

InChI Key

XBTMHDZBIOQLFU-AVKWCDSFSA-N

SMILES

CCCOC1=C(C=C(C=C1)C2C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC)OC

Isomeric SMILES

CCCOC1=C(C=C(C=C1)[C@@H]2C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC)OC

Origin of Product

United States

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